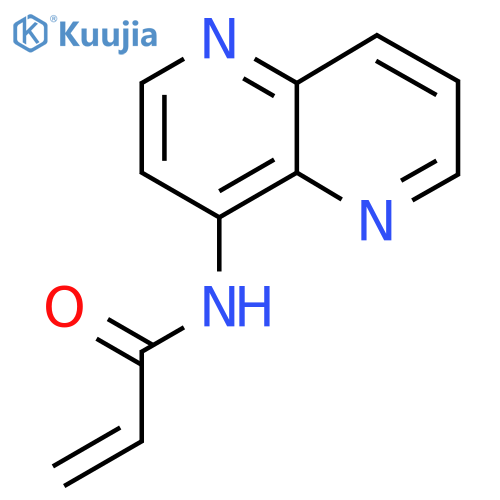

Cas no 2189893-84-1 (N-(1,5-naphthyridin-4-yl)prop-2-enamide)

2189893-84-1 structure

商品名:N-(1,5-naphthyridin-4-yl)prop-2-enamide

N-(1,5-naphthyridin-4-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-1,5-Naphthyridin-4-yl-2-propenamide

- Z2738283143

- 2189893-84-1

- N-(1,5-naphthyridin-4-yl)prop-2-enamide

- EN300-6702095

-

- インチ: 1S/C11H9N3O/c1-2-10(15)14-9-5-7-12-8-4-3-6-13-11(8)9/h2-7H,1H2,(H,12,14,15)

- InChIKey: JGDDJHHPGCOTCO-UHFFFAOYSA-N

- ほほえんだ: O=C(C=C)NC1C=CN=C2C=CC=NC=12

計算された属性

- せいみつぶんしりょう: 199.074561919g/mol

- どういたいしつりょう: 199.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 54.9Ų

じっけんとくせい

- 密度みつど: 1.287±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 448.1±38.0 °C(Predicted)

- 酸性度係数(pKa): 9.71±0.43(Predicted)

N-(1,5-naphthyridin-4-yl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6702095-1.0g |

N-(1,5-naphthyridin-4-yl)prop-2-enamide |

2189893-84-1 | 90% | 1.0g |

$0.0 | 2023-07-08 |

N-(1,5-naphthyridin-4-yl)prop-2-enamide 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

2189893-84-1 (N-(1,5-naphthyridin-4-yl)prop-2-enamide) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量